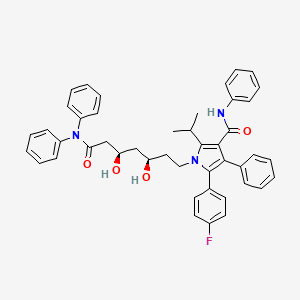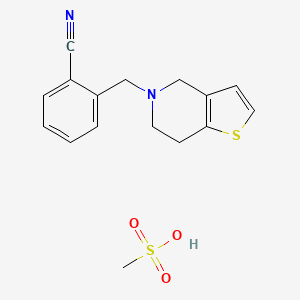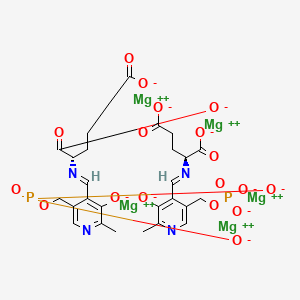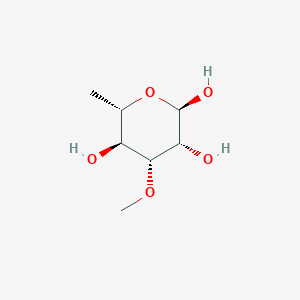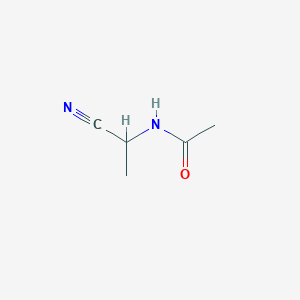
N-(1-cyanoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanoethyl)acetamide: is an organic compound with the molecular formula C₅H₈N₂O It is characterized by the presence of both a cyano group (-CN) and an acetamide group (-CONH₂) attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Treatment of Amines with Alkyl Cyanoacetates:
Industrial Production Methods: Industrial production methods for N-(1-cyanoethyl)acetamide typically involve large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: The active hydrogen on C-2 of N-(1-cyanoethyl)acetamide can participate in various condensation reactions.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of the cyano and carbonyl groups.
Common Reagents and Conditions:
Condensation Reactions: Common reagents include bidentate reagents that react with the carbonyl and cyano functions of the compound.
Substitution Reactions: Various nucleophiles can be used to substitute the active hydrogen on C-2.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)acetamide involves its reactivity with various nucleophiles and electrophiles due to the presence of the cyano and carbonyl groups. These groups facilitate the formation of various heterocyclic compounds through condensation and substitution reactions .
Comparison with Similar Compounds
- N-Acetyl-DL-alanine nitrile
- N-Acetyl-DL-alanin-nitril
- DL-2-Acetamino-propionitril
Uniqueness: N-(1-cyanoethyl)acetamide is unique due to its specific structure that allows for a wide range of chemical reactions, making it a valuable intermediate in the synthesis of biologically active compounds .
Properties
CAS No. |
19861-71-3 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N-(1-cyanoethyl)acetamide |
InChI |
InChI=1S/C5H8N2O/c1-4(3-6)7-5(2)8/h4H,1-2H3,(H,7,8) |
InChI Key |
BMCRVGWYOKWDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)

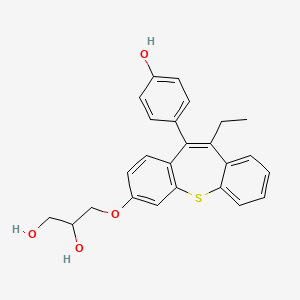

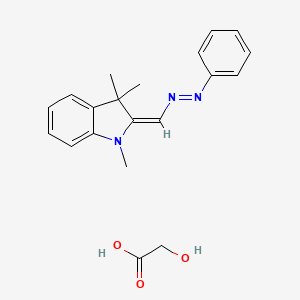
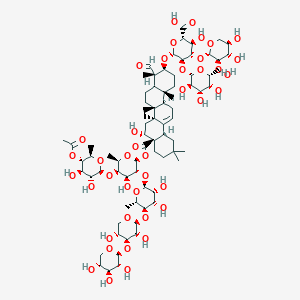
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

